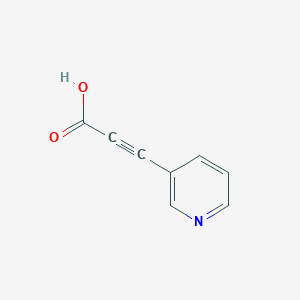

3-(Pyridin-3-yl)propiolic acid

Übersicht

Beschreibung

3-(Pyridin-3-yl)propiolic acid is an organic compound with the molecular formula C8H5NO2 It is characterized by the presence of a pyridine ring attached to a propiolic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)propiolic acid typically involves the reaction of pyridine derivatives with propiolic acid. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a pyridine halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the triple bond in the propiolic acid moiety can lead to the formation of saturated or partially saturated compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst.

Substitution: Halogenation using halogens or halogenating agents, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

Oxidation: Oxidized derivatives such as pyridine carboxylic acids.

Reduction: Saturated derivatives such as 3-(Pyridin-3-yl)propanoic acid.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3-(Pyridin-3-yl)propiolic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.

Wirkmechanismus

The mechanism of action of 3-(Pyridin-3-yl)propiolic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- 3-(Pyridin-4-yl)propiolic acid

- 3-(Pyridin-2-yl)propiolic acid

- 3-(Pyridin-3-yl)propanoic acid

Comparison: 3-(Pyridin-3-yl)propiolic acid is unique due to the position of the pyridine ring and the presence of the propiolic acid moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the position of the nitrogen atom in the pyridine ring can influence the compound’s ability to form coordination complexes and its reactivity in substitution reactions.

Biologische Aktivität

3-(Pyridin-3-yl)propiolic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. It is characterized by its unique pyridine moiety, which contributes to its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, and potential therapeutic applications.

The molecular formula of this compound is C₈H₅NO₂, and it has a molecular weight of 163.13 g/mol. The compound features a propiolic acid functional group attached to a pyridine ring, which plays a crucial role in its biological interactions.

This compound has been shown to engage in various biochemical reactions, interacting with enzymes and proteins. Notably, it acts as a ligand in the formation of coordination complexes with metals such as silver, copper, and zinc. These interactions suggest potential applications in catalysis and material science.

Cellular Effects

The compound significantly influences cellular processes by modulating signaling pathways and gene expression. Research indicates that it can alter metabolic flux within cells by affecting enzyme activity involved in critical metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Interaction | Acts as a ligand for metal coordination complexes |

| Cell Signaling | Modulates enzyme activity in metabolic pathways |

| Gene Expression | Influences transcriptional activity |

Anti-Cancer Activity

Recent studies have demonstrated the potential anti-cancer properties of this compound. For instance, it has been evaluated for its effects on prostate cancer cell lines (LNCaP and DU-145). Western blot analyses revealed that treatment with this compound resulted in reduced cell proliferation and altered expression of key proteins involved in cancer progression .

Immunomodulatory Effects

In another significant study, the compound was tested for its immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs). At concentrations up to 100 µg/mL, it exhibited low toxicity while significantly inhibiting the production of pro-inflammatory cytokines such as TNF-α and IFN-γ. This suggests its potential use in managing inflammatory conditions .

Table 2: Cytokine Production Inhibition by this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | Inhibition (%) |

|---|---|---|---|

| TNF-α | 200 | 80 | 60 |

| IFN-γ | 150 | 30 | 80 |

| IL-10 | 100 | 120 | -20 |

The mechanisms underlying the biological activities of this compound are multifaceted. It appears to exert its effects through:

- Enzyme Modulation : By interacting with specific enzymes, it alters metabolic pathways.

- Cytokine Regulation : It influences immune responses by modulating cytokine production.

- Gene Regulation : The compound may affect transcription factors that regulate gene expression involved in cell growth and apoptosis.

Eigenschaften

IUPAC Name |

3-pyridin-3-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCAHZOLQMSYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80320834 | |

| Record name | 3-(Pyridin-3-yl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59608-01-4 | |

| Record name | 3-(3-Pyridinyl)-2-propynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59608-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 365172 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059608014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59608-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Pyridin-3-yl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80320834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.